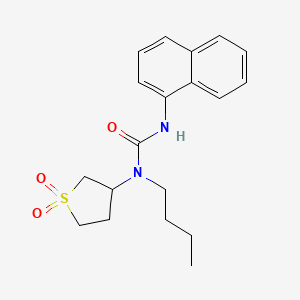

1-Butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(naphthalen-1-yl)urea

Description

This urea derivative, with the systematic name 1-Butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(naphthalen-1-yl)urea, is characterized by a central urea scaffold substituted with a butyl group, a 1,1-dioxidotetrahydrothiophen-3-yl moiety, and a naphthalen-1-yl aromatic system. Its molecular formula is C₁₉H₂₃N₂O₃S, with an average molecular mass of 359.46 g/mol . The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) enhances polarity, while the naphthalen-1-yl group contributes to aromatic stacking interactions.

Properties

IUPAC Name |

1-butyl-1-(1,1-dioxothiolan-3-yl)-3-naphthalen-1-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S/c1-2-3-12-21(16-11-13-25(23,24)14-16)19(22)20-18-10-6-8-15-7-4-5-9-17(15)18/h4-10,16H,2-3,11-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVFYIGIOGNSBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(naphthalen-1-yl)urea typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophen core. This core can be synthesized through the oxidation of tetrahydrothiophene using appropriate oxidizing agents such as hydrogen peroxide or potassium permanganate. The resulting dioxidotetrahydrothiophen is then reacted with naphthalenyl isocyanate and butylamine under controlled conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the synthesis process, reducing the time and cost associated with production.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(naphthalen-1-yl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Studying the structure and properties of organic molecules, enabling breakthroughs in materials science and organic synthesis.

Biology: Investigating biological processes and interactions, potentially leading to the development of new drugs and therapeutic agents.

Medicine: Exploring its potential as a pharmaceutical agent, particularly in the treatment of diseases related to oxidative stress and inflammation.

Industry: Utilizing its unique properties in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 1-Butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(naphthalen-1-yl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties.

Table 1: Key Structural and Functional Comparisons

Key Findings

Substituent Impact on Solubility: The morpholinoethoxy group in the pyrazolyl urea derivative (568.1 g/mol) improves aqueous solubility compared to the target compound’s sulfone group, which primarily enhances polarity . The trifluoromethylphenyl/imidazopyrazinyl urea (504.51 g/mol) exhibits high DMSO solubility (50 mM), likely due to its heteroaromatic and fluorinated substituents .

The target compound’s urea group (C=O) and sulfone moiety may favor interactions with polar enzyme active sites, akin to kinase inhibitors .

Steric and Conformational Effects :

- The biphenyl-naphthalene hybrid (330.43 g/mol) adopts a nearly planar conformation with mixed cis/trans configurations, suggesting rigidity that contrasts with the flexibility of the target’s butyl chain .

- Steric hindrance from tert-butyl groups in pyrazolyl ureas (e.g., 527.66 g/mol in ) may influence binding pocket accessibility compared to the smaller tetrahydrothiophen-3-yl group in the target compound.

Synthetic Approaches :

- Chalcone derivatives (e.g., ANPEO and VBNPEO) with naphthalen-1-yl groups are synthesized via Claisen-Schmidt condensation, differing from urea derivatives typically prepared via carbamate or isocyanate routes .

Biological Activity

1-Butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(naphthalen-1-yl)urea is a complex organic compound with the molecular formula C19H24N2O3S. It features a unique structure comprising a butyl group, a dioxidotetrahydrothiophen moiety, and a naphthalenyl urea group. This compound has attracted attention in medicinal chemistry and agricultural sciences due to its potential biological activities, particularly its antioxidant properties and effects on cellular signaling pathways.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to scavenge free radicals and reduce oxidative stress. This mechanism is crucial in various therapeutic contexts, including inflammatory diseases and certain cancers. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, indicating its potential as a therapeutic agent.

Antioxidant Activity

Research shows that this compound exhibits significant antioxidant activity. It can effectively scavenge reactive oxygen species (ROS), which are implicated in various pathological conditions. The antioxidant properties are critical for protecting cells from oxidative damage and maintaining cellular homeostasis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds can be insightful. Below is a table summarizing the structural features and unique aspects of related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(naphthalen-1-yl)urea | Contains naphthalene and urea | Lacks thiophene moiety |

| 4-butylaniline | Simple aromatic amine | No dioxidothiophene structure |

| 2-thiophenecarboxylic acid | Contains thiophene | Different functional group profile |

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antioxidant Studies : In vitro assays demonstrated that this compound can reduce oxidative stress markers in cellular models, suggesting its potential use in therapies aimed at oxidative damage-related diseases.

- Inflammatory Response Modulation : Animal studies have shown that treatment with this compound can significantly lower inflammatory cytokine levels, indicating its role in modulating immune responses.

- Cancer Research : Preliminary findings suggest that the compound may inhibit cell proliferation in certain cancer cell lines, warranting further investigation into its anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.